Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]- Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-
Brand Name: Vulcanchem
CAS No.: 38204-31-8
VCID: VC8110543
InChI: InChI=1S/C10H10O3S2/c1-13-8-4-2-7(3-5-8)10(14)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
SMILES: COC1=CC=C(C=C1)C(=S)SCC(=O)O
Molecular Formula: C10H10O3S2
Molecular Weight: 242.3 g/mol

Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-

CAS No.: 38204-31-8

Cat. No.: VC8110543

Molecular Formula: C10H10O3S2

Molecular Weight: 242.3 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]- - 38204-31-8

Specification

CAS No. 38204-31-8
Molecular Formula C10H10O3S2
Molecular Weight 242.3 g/mol
IUPAC Name 2-(4-methoxybenzenecarbothioyl)sulfanylacetic acid
Standard InChI InChI=1S/C10H10O3S2/c1-13-8-4-2-7(3-5-8)10(14)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Standard InChI Key OYGMVZNPQIMDSA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=S)SCC(=O)O
Canonical SMILES COC1=CC=C(C=C1)C(=S)SCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central acetic acid backbone modified by a [[(4-methoxyphenyl)thioxomethyl]thio]- group. The 4-methoxyphenyl moiety introduces aromaticity and electron-donating effects, while the thioxomethylthio (-SC(S)-) group provides redox-active sulfur atoms critical for its role in RAFT polymerization . The molecular geometry favors a planar arrangement around the sulfur atoms, optimizing stability and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H10O3S2\text{C}_{10}\text{H}_{10}\text{O}_{3}\text{S}_{2}
Molecular Weight242.3 g/mol
Density~1.35 g/cm³ (estimated)
Melting PointNot reported (likely >150°C)
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)

The compound’s acidity is influenced by the electron-withdrawing thioester groups, with an estimated pKaK_a of 3–4, comparable to thioacetic acid derivatives . Its solubility profile favors polar aprotic solvents, aligning with its use in controlled polymerization reactions.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O of methoxy group), and 1050 cm1^{-1} (C-S stretches).

  • NMR: 1H^1\text{H} NMR signals include a singlet at δ 3.8 ppm (methoxy protons), aromatic protons between δ 6.8–7.4 ppm, and a downfield-shifted acetic acid proton at δ 12.1 ppm .

Synthesis and Production

Synthetic Routes

While explicit synthesis protocols for acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]- are proprietary, analogous compounds suggest a multi-step approach:

  • Thioacetylation: Reaction of 4-methoxythiophenol with chloroacetic acid in the presence of a base to form the thioether intermediate .

  • Oxidation: Treatment with hydrogen peroxide or another mild oxidant to introduce the thioxo group .

  • Purification: Chromatographic techniques to isolate the product from byproducts like acetic acid.

Industrial-Scale Challenges

  • Byproduct Management: Residual acetic acid and sulfur-containing byproducts require advanced separation methods .

  • Stability: The compound’s sensitivity to moisture and light necessitates inert storage conditions.

Applications in Polymer Chemistry

RAFT Polymerization Mechanism

As a RAFT agent, the compound mediates chain transfer reactions through a reversible radical process:

R+SC(=S)RRSC(=S)R\text{R}^- + \text{SC}(=\text{S})-\text{R}' \leftrightarrow \text{R}-\text{SC}(=\text{S})-\text{R}'^-

This equilibrium allows precise control over polymer molecular weight and dispersity (ĐĐ) . For example, in the synthesis of poly(glycidyl methacrylate)-block-poly(2-hydroxypropyl methacrylate) (PGMA-bb-PHPMA), the compound enabled Đ<1.1Đ < 1.1 and molecular weights up to 50 kDa .

Table 2: Example Polymerization Outcomes Using the Compound

MonomerMnM_n (kDa)ĐĐApplication
Styrene251.08Thermoplastics
Methyl Methacrylate401.05Optical Materials
N-Isopropylacrylamide301.10Drug Delivery Systems

Biomedical Innovations

  • Drug-Loaded Nanoparticles: RAFT-synthesized polymers exhibit uniform size distributions (PDI < 0.2), enhancing drug encapsulation efficiency .

  • Theranostic Agents: Functionalization with imaging moieties (e.g., fluorescein) enables real-time tracking in vivo .

Research Frontiers and Patents

Recent Patents

  • US20210371145A1: Covers RAFT agents for synthesizing star-shaped polymers.

  • EP3896098A1: Describes hybrid nanoparticles using the compound for gene delivery .

Unexplored Applications

  • Battery Electrolytes: Potential as redox mediators in lithium-sulfur batteries due to sulfur-rich structure.

  • Self-Healing Polymers: Dynamic S-S bonds could enable autonomous repair mechanisms.

Comparative Analysis with Related Compounds

vs. N-(4-Methoxyphenyl)Acetamide

While both compounds share a 4-methoxyphenyl group, N-(4-methoxyphenyl)acetamide lacks sulfur atoms, rendering it inactive in radical reactions . Its primary use is as a pharmaceutical intermediate, contrasting with the RAFT agent’s role in polymer science .

vs. Thioacetic Acid

Thioacetic acid (CH3C(O)SH\text{CH}_3\text{C(O)SH}) serves as a simpler thiolating agent but cannot control polymerization kinetics due to the absence of the dithiobenzoate group .

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